molecular formula C8H15NO2 B042732 Ethyl piperidine-3-carboxylate CAS No. 5006-62-2

Ethyl piperidine-3-carboxylate

Cat. No. B042732
CAS RN: 5006-62-2
M. Wt: 157.21 g/mol
InChI Key: XIWBSOUNZWSFKU-UHFFFAOYSA-N
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Patent
US06713479B2

Procedure details

A solution of piperidine-3-carboxylic acid ethyl ester (10.0 g, 0.032 mol), 1-(4-chloro-phenyl)-cyclopropylcarboxylic acid (9.57 g, 0.049 mol), diisopropylethyl amine (21.0 g, 0.16 mol) in dichloromethane (160 mL) was stirred at room temperature. PyBroP (22.6 g, 0.49 mol) was added and the reaction mixture continued stirring at room temperature. After 12 h the reaction mixture was quenched with 10% KOH. The aqueous layer was extracted with ethyl acetate. The combined organic layers were dried over sodium sulfate and concentrated to yield a crude oil. The crude material was purified using silica gel chromatography (80:20 hexane:ethyl acetate) to yield the amide (18.0 g).
Quantity
10 g
Type
reactant
Reaction Step One
Quantity
9.57 g
Type
reactant
Reaction Step One
Quantity
21 g
Type
reactant
Reaction Step One
Quantity
160 mL
Type
solvent
Reaction Step One
Quantity
22.6 g
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[CH2:1]([O:3][C:4]([CH:6]1[CH2:11][CH2:10][CH2:9][NH:8][CH2:7]1)=[O:5])[CH3:2].[Cl:12][C:13]1[CH:18]=[CH:17][C:16]([C:19]2([C:22](O)=[O:23])[CH2:21][CH2:20]2)=[CH:15][CH:14]=1.C(N(C(C)C)CC)(C)C.C1CN([P+](Br)(N2CCCC2)N2CCCC2)CC1.F[P-](F)(F)(F)(F)F>ClCCl>[CH2:1]([O:3][C:4]([CH:6]1[CH2:11][CH2:10][CH2:9][N:8]([C:22]([C:19]2([C:16]3[CH:15]=[CH:14][C:13]([Cl:12])=[CH:18][CH:17]=3)[CH2:21][CH2:20]2)=[O:23])[CH2:7]1)=[O:5])[CH3:2] |f:3.4|

Inputs

Step One
Name
Quantity
10 g
Type
reactant
Smiles
C(C)OC(=O)C1CNCCC1
Name
Quantity
9.57 g
Type
reactant
Smiles
ClC1=CC=C(C=C1)C1(CC1)C(=O)O
Name
Quantity
21 g
Type
reactant
Smiles
C(C)(C)N(CC)C(C)C
Name
Quantity
160 mL
Type
solvent
Smiles
ClCCl
Step Two
Name
Quantity
22.6 g
Type
reactant
Smiles
C1CCN(C1)[P+](N2CCCC2)(N3CCCC3)Br.F[P-](F)(F)(F)(F)F

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
the reaction mixture continued stirring at room temperature
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
After 12 h the reaction mixture was quenched with 10% KOH
Duration
12 h
EXTRACTION
Type
EXTRACTION
Details
The aqueous layer was extracted with ethyl acetate
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
The combined organic layers were dried over sodium sulfate
CONCENTRATION
Type
CONCENTRATION
Details
concentrated
CUSTOM
Type
CUSTOM
Details
to yield a crude oil
CUSTOM
Type
CUSTOM
Details
The crude material was purified

Outcomes

Product
Name
Type
product
Smiles
C(C)OC(=O)C1CN(CCC1)C(=O)C1(CC1)C1=CC=C(C=C1)Cl
Measurements
Type Value Analysis
AMOUNT: MASS 18 g
YIELD: CALCULATEDPERCENTYIELD 167.5%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.